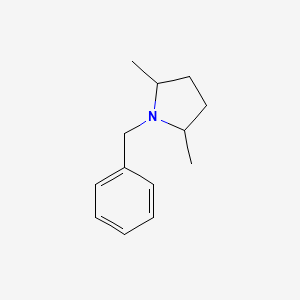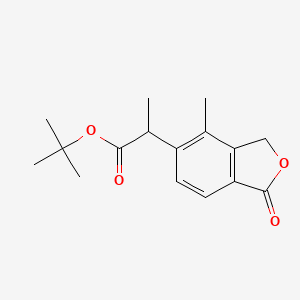
4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloromethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole can be achieved through various methods. One common approach involves the reaction of 2-methyl-4,5-dihydro-1,3-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions . The reaction typically requires a catalyst like zinc chloride to facilitate the chloromethylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted thiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Methyl-4,5-dihydro-1,3-thiazole.
科学研究应用
4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole has diverse applications in scientific research:
Medicine: Thiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites in enzymes or receptors, leading to the formation of covalent bonds and inhibition of enzyme activity.
Pathways Involved: It may interfere with metabolic pathways involving sulfur and nitrogen-containing compounds, affecting cellular processes such as DNA synthesis and repair.
相似化合物的比较
Similar Compounds
2-Methyl-4,5-dihydro-1,3-thiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-thiazole: Similar structure but with a bromomethyl group, leading to different reactivity in nucleophilic substitution reactions.
4-(Hydroxymethyl)-2-methyl-4,5-dihydro-1,3-thiazole: Contains a hydroxymethyl group, making it more hydrophilic and reactive in oxidation reactions.
Uniqueness
4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole is unique due to its chloromethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C5H8ClNS |
|---|---|
分子量 |
149.64 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C5H8ClNS/c1-4-7-5(2-6)3-8-4/h5H,2-3H2,1H3 |
InChI 键 |
VTVYEJATYWSLEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(CS1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B13885837.png)
![7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)








![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)



